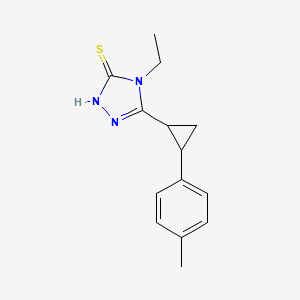

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a cyclopropyl group, and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylcyclopropyl ketone with hydrazine to form the corresponding hydrazone, which is then cyclized with carbon disulfide and an alkylating agent to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Thiol Group Reactivity

The -SH group participates in oxidation, alkylation, and nucleophilic substitution:

-

Oxidation : Forms disulfide bonds or sulfonic acids under controlled conditions .

-

S-Alkylation : Reacts with alkyl halides or epoxides to form thioethers.

Table 1: Thiol-Specific Reactions

Triazole Ring Modifications

The 1,2,4-triazole ring undergoes electrophilic substitution at N1 or C5 positions:

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids.

Table 2: Triazole Ring Reactivity

Cyclopropyl Ring Reactivity

The cyclopropyl group participates in ring-opening or strain-driven reactions:

-

Acid-Catalyzed Opening : Forms linear alkenes in H₂SO₄/HOAc.

-

Photochemical [2+2] Cycloaddition : With alkenes under UV light.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance antimicrobial or anticancer properties:

-

Schiff Base Formation : Condensation with aldehydes to form imine-linked derivatives (e.g., 4-(arylmethyleneamino)-4H-triazoles) .

-

Phthalonitrile Derivatives : Reacted with phthalonitrile for antioxidant applications .

Table 3: Biologically Relevant Modifications

Key Mechanistic Insights

-

Oxidation of Thiol : Proceeds via a radical pathway in the presence of H₂O₂, confirmed by ESR studies.

-

S-Alkylation Kinetics : Follows second-order kinetics in polar aprotic solvents like DMF .

-

Triazole N-Alkylation : Regioselectivity is controlled by steric effects, favoring substitution at N1 over N2 .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antifungal Activity : Research has indicated that triazole derivatives exhibit significant antifungal properties. 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens, potentially serving as a lead compound for developing new antifungal agents .

- Antimicrobial Properties : The compound's thiol group may enhance its interaction with microbial enzymes, suggesting potential applications in antimicrobial therapies. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making this triazole derivative a candidate for further investigation .

Agricultural Applications

- Fungicides : Due to its antifungal properties, this compound is being explored as a fungicide in agricultural settings. Its ability to inhibit fungal growth could help in managing crop diseases and improving yield .

- Plant Growth Regulators : Some triazole compounds are known to act as plant growth regulators. Investigating the effects of this compound on plant physiology could reveal its potential to enhance growth or stress resistance in crops .

Material Science

- Corrosion Inhibitors : The presence of sulfur in the compound suggests it may have applications as a corrosion inhibitor in metal surfaces. Research into triazole-based corrosion inhibitors has shown promising results in protecting metals from oxidative damage .

- Polymer Chemistry : The compound can be utilized in synthesizing new polymers with enhanced properties. Its unique structure may contribute to improved thermal stability and mechanical strength in polymeric materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, affecting their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .

Uniqueness

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a cyclopropyl group, and a thiol group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-Ethyl-5-(2-(p-tolyl)cyclopropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties based on available research findings.

- Molecular Formula : C14H17N3S

- Molecular Weight : 247.37 g/mol

- CAS Number : 828280-55-3

- Structure : The compound features a triazole ring substituted with an ethyl and a p-tolyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In one study, the antimicrobial activity of various triazole derivatives was evaluated against several microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans). The results indicated that compounds similar to this compound showed varying degrees of inhibition against these pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 4a | S. aureus | 14 |

| E. coli | 8 | |

| K. pneumoniae | 12 | |

| C. albicans | 8 | |

| 4b | S. aureus | 16 |

| E. coli | 6 | |

| K. pneumoniae | 12 | |

| C. albicans | 8 |

The study highlighted that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The mercapto-substituted triazoles have been investigated for their anticancer properties. A study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line and IC50 values of 27.3 µM against T47D breast cancer cells .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 6.2 |

| Derivative B | T47D | 27.3 |

These findings suggest that the structural modifications in triazole derivatives can significantly impact their anticancer efficacy.

Enzymatic Inhibition

Triazole compounds have also been studied for their ability to inhibit various metabolic enzymes. For instance, some derivatives were found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in treating neurological disorders . The inhibition of AChE suggests potential applications in treating conditions such as Alzheimer's disease.

Propiedades

IUPAC Name |

4-ethyl-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-3-17-13(15-16-14(17)18)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVZGKRXASSIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CC2C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.